dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent quality of the final product. The industrial production also involves purification steps such as filtration, crystallization, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may lead to copper(II) complexes, while reduction can yield aromatic amines.
Scientific Research Applications
Dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate involves its ability to absorb light and undergo electronic transitions. The molecular targets include various cellular components, and the pathways involved often relate to the generation of reactive oxygen species when exposed to light, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
- Methyl orange
- Congo red
- Direct blue 1
Dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate is unique due to its copper complex, which imparts additional stability and distinct coloration properties compared to other azo dyes.
Properties
CAS No. |
102424-25-9 |
---|---|
Molecular Formula |
C39H20Cu2N8Na4O20S4 |
Molecular Weight |
1267.9 g/mol |
IUPAC Name |
dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C39H28N8O20S4.2Cu.4Na/c48-32-16-34(50)30(46-42-26-7-3-20(68(56,57)58)12-36(26)70(62,63)64)14-28(32)44-40-24-5-1-18(10-22(24)38(52)53)9-19-2-6-25(23(11-19)39(54)55)41-45-29-15-31(35(51)17-33(29)49)47-43-27-8-4-21(69(59,60)61)13-37(27)71(65,66)67;;;;;;/h1-8,10-17,48-51H,9H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;;/q;2*+2;4*+1/p-8 |
InChI Key |
WKUIGUCXKLBWAZ-UHFFFAOYSA-F |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3[O-])[O-])N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O)C(=O)O)N=NC5=CC(=C(C=C5[O-])[O-])N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.